molecular formula C10H9ClN2OS B12335364 6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one

6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12335364
M. Wt: 240.71 g/mol
InChI Key: FVEKTRRQHOPUBV-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring with a sulfanylidene group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenyl isothiocyanate with a suitable diamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of a diazinane ring with a sulfanylidene group and a chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C10H9ClN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)

InChI Key

FVEKTRRQHOPUBV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)NC1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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